
3-Methylbut-2-en-1-yl 2,2-dichloro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbut-2-en-1-yl 2,2-dichloro-3-oxobutanoate is a chemical compound with a complex structure that includes both aliphatic and chlorinated functional groups
Preparation Methods
The synthesis of 3-Methylbut-2-en-1-yl 2,2-dichloro-3-oxobutanoate typically involves the reaction of 3-methylbut-2-en-1-ol with 2,2-dichloro-3-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors where the reactants are mixed and allowed to react over a period of time, followed by purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
3-Methylbut-2-en-1-yl 2,2-dichloro-3-oxobutanoate can undergo various chemical reactions, including:
Scientific Research Applications
3-Methylbut-2-en-1-yl 2,2-dichloro-3-oxobutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl 2,2-dichloro-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact pathways and targets can vary based on the specific derivative of the compound being studied .
Comparison with Similar Compounds
3-Methylbut-2-en-1-yl 2,2-dichloro-3-oxobutanoate can be compared with similar compounds such as:
3-Methylbut-2-en-1-yl acetate: This compound has similar aliphatic structure but lacks the chlorinated and oxo functional groups, making it less reactive in certain chemical reactions.
2-Methyl-3-buten-1-ol: This compound shares the aliphatic backbone but differs in its functional groups, leading to different reactivity and applications.
3-Methylbut-3-en-1-yl methacrylate: This compound is used in polymer chemistry and has different industrial applications compared to this compound.
Properties
CAS No. |
918503-28-3 |
|---|---|
Molecular Formula |
C9H12Cl2O3 |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2,2-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C9H12Cl2O3/c1-6(2)4-5-14-8(13)9(10,11)7(3)12/h4H,5H2,1-3H3 |
InChI Key |
RBSRBQSBRWWBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C(C(=O)C)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


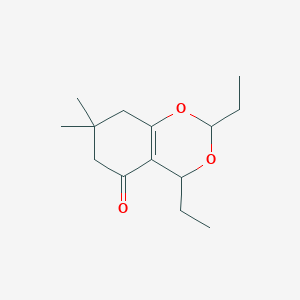
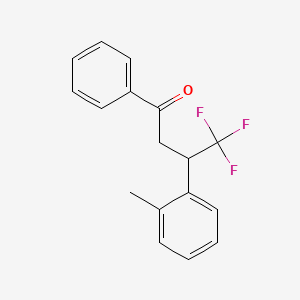
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
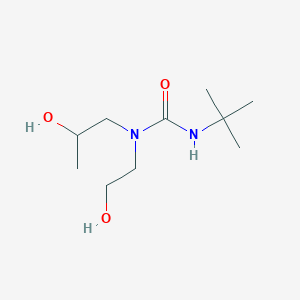
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
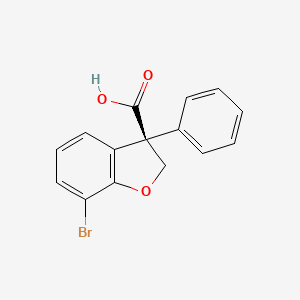
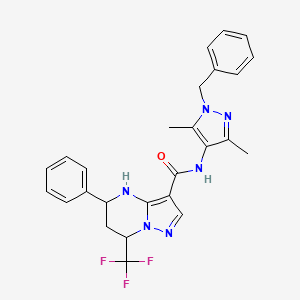
![N-Acetyl-5-[3-(acetyloxy)prop-1-yn-1-yl]-2'-deoxycytidine](/img/structure/B12615003.png)
